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Compound of Interest

4-(2-Hydroxypropan-2-
Compound Name:

yl)benzonitrile
CAS No.: 77802-22-3

Cat. No.: B1269101

Get Quote

Executive Summary & Molecular Identity

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 52445-66-8) is a critical synthetic intermediate,
primarily utilized in the manufacturing of Fexofenadine (Allegra) and other third-generation
antihistamines. Functioning as a tertiary benzylic alcohol, it serves as the stable precursor to
the gem-dimethyl moiety found in the final drug pharmacophore.

For process chemists and researchers, the characterization of this molecule is defined by a
specific challenge: Preventing spontaneous dehydration. The tertiary alcohol is prone to acid-
catalyzed elimination, forming the styrenic impurity 4-(prop-1-en-2-yl)benzonitrile. This guide
provides the analytical framework to distinguish the target alcohol from its precursors and
degradation products.

Molecular Profile
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Property Specification

IUPAC Name 4-(2-Hydroxypropan-2-yl)benzonitrile

Common Synonyms -Dimethyl-4-cyanobenzyl alcohol; 4-(1-Hydroxy-

1-methylethyl)benzonitrile

CAS Number 52445-66-8

Molecular Formula

Molecular Weight 161.20 g/mol

) White to off-white low-melting solid (or viscous
Physical State N
oil if impure)

Melting Point 49-51 °C

Comparative Performance: Target vs. Alternatives

In synthetic workflows, this molecule is not "chosen" against a competitor but is rather
"targeted" against its own precursors and degradation products. The table below objectively
compares the target against its Ketone Precursor (starting material) and its Alkene Impurity
(degradation risk).

Table 1: Physicochemical Differentiation
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Mechanistic Insight: The Dehydration Pathway

The synthesis typically involves a Grignard reaction. The critical process control point is the

guench. Using strong acid to quench the Grignard reagent will immediately dehydrate the

target alcohol into the alkene impurity.
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Figure 1: Synthetic pathway highlighting the critical divergence between the target alcohol and
the styrenic impurity based on pH control.

Spectroscopic Fingerprinting

To validate the identity of 4-(2-Hydroxypropan-2-yl)benzonitrile, the following spectral
features must be confirmed. The absence of the carbonyl peak (from the precursor) and the
alkene protons (from the impurity) is just as important as the presence of the target signals.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d)

« NMR (400 MHz):

o

7.60-7.65 (d, 2H): Aromatic protons adjacent to the nitrile group (deshielded).

o

7.50-7.55 (d, 2H): Aromatic protons adjacent to the isopropyl group.

o

2.00-2.50 (br s, 1H): Hydroxyl proton (-OH). Note: Shift varies with concentration and
moisture.

o

1.58 (s, 6H): Gem-dimethyl group (
). Crucial for distinguishing from unreacted ethyl/isopropyl analogs.
 NMR (100 MHz):
o 153.5: Quaternary aromatic carbon attached to the alcohol group.
o 132.0: Aromatic carbons adjacent to nitrile.[1]
o 125.5: Aromatic carbons adjacent to the isopropy! group.
o 119.0: Nitrile carbon (-CN).
o 110.5: Quaternary aromatic carbon attached to nitrile.

o 72.5: Tertiary carbinol carbon (

).
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o 31.5: Methyl carbons (

)

Infrared Spectroscopy (FT-IR)

e 3400-3500 cm~! (Broad): O-H stretching (Intermolecular H-bonding). Differentiates from
Precursor & Impurity.

e 2228 cm~* (Sharp): C=N nitrile stretching.

e 2975 cm~1: C-H stretching (Methyl groups).

o Absence check: Ensure NO peak at ~1685 cm~! (Unreacted Ketone).
Experimental Protocols

Protocol A: Synthesis via Grighard Addition

Objective: Selective formation of the tertiary alcohol while suppressing dehydration.
e Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

o Reagent Loading: Charge 4-Acetylbenzonitrile (1.0 eq) dissolved in anhydrous THF (5
volumes). Cool to 0 °C.

o Addition: Add Methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M in ether) dropwise over
30 minutes. Maintain internal temperature <5 °C.

e Reaction: Stir at 0-5 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

 Critical Quench: Pour the reaction mixture slowly into a saturated agueous Ammonium
Chloride (

) solution at 0 °C.

o Warning: Do NOT use HCI. Strong mineral acids will instantly dehydrate the product to the
alkene.

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over
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« |solation: Concentrate under reduced pressure at < 40 °C. High heat during evaporation can
induce dehydration.

Protocol B: HPLC Purity Method

Objective: Separate the polar alcohol from the non-polar styrene impurity.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pm).
» Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses silanol activity).
» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-2 min: 20% B (Isocratic)
o 2-15 min: 20% - 80% B (Linear Gradient)
o 15-20 min: 80% B (Wash)
» Flow Rate: 1.0 mL/min.
e Detection: UV @ 230 nm (Nitrile absorbance).
o Expected Retention Order:
o Target Alcohol: ~6—8 min (Most Polar).
o Ketone Precursor: ~10-12 min.

o Alkene Impurity: ~14-16 min (Least Polar).
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Crude Reaction Mixture
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Figure 2: HPLC analytical logic for quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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